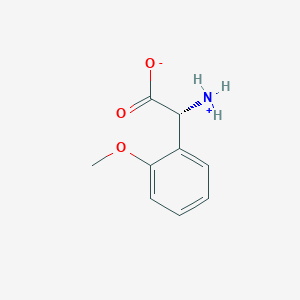
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate is a chemical compound characterized by its unique structure, which includes an azaniumyl group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may also be employed .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azaniumyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mecanismo De Acción
The mechanism of action of (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets within cells. The azaniumyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenyl group may interact with hydrophobic regions of proteins, affecting their activity and stability. These interactions can modulate various cellular pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-methoxyphenyl acetate: Similar in structure but lacks the azaniumyl group.
2-methoxyphenyl isocyanate: Contains an isocyanate group instead of the azaniumyl group.
2-methoxyphenylacetic acid: The parent compound from which (2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate is derived.
Uniqueness
This compound is unique due to the presence of both the azaniumyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(2R)-2-azaniumyl-2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Clave InChI |
DQSACLYOIBPCJU-MRVPVSSYSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+] |
SMILES canónico |
COC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


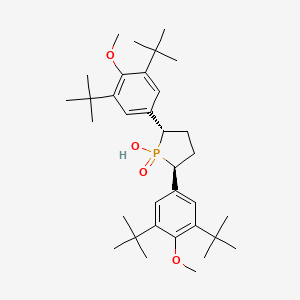
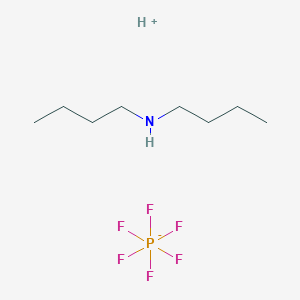
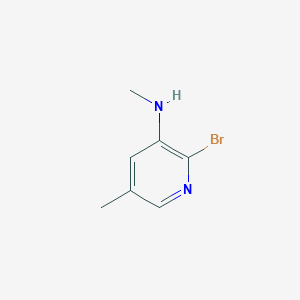

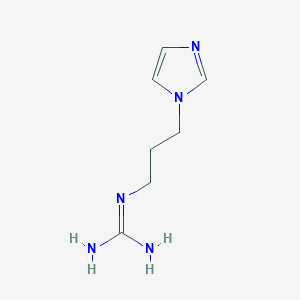
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B12815728.png)
![1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12815734.png)

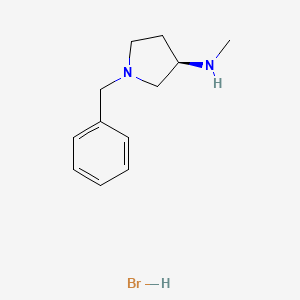


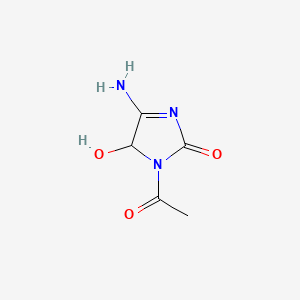

![4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B12815787.png)
